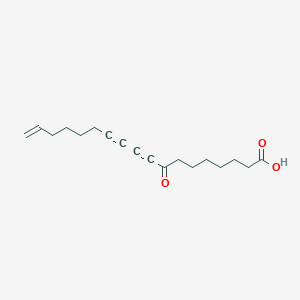

8-Oxooctadec-17-ene-9,11-diynoic acid

Description

Contextualization within the Class of Oxo-Fatty Acids and Acetylenic Lipids

8-Oxooctadec-17-ene-9,11-diynoic acid is a structurally distinct lipid defined by several key functional groups integrated into an 18-carbon backbone. Its classification is twofold, positioning it within both oxo-fatty acids and acetylenic lipids.

Oxo-Fatty Acids : This class of fatty acids contains one or more ketone (oxo) groups along the acyl chain. nih.gov The position of the oxo group can vary, influencing the molecule's chemical properties and biological activity. ebi.ac.uk While some oxo-fatty acids are known intermediates in metabolic pathways, such as the 3-oxo fatty acids in β-oxidation, others represent a diverse and less understood class of bioactive lipids. nih.govaocs.org The presence of the ketone group at the C-8 position in this compound makes it a specific example of these oxygenated lipids. researchgate.net

Acetylenic Lipids : This category includes fatty acids that contain one or more carbon-carbon triple bonds (alkynyl functional groups). nih.gov When multiple triple bonds are present, they are often referred to as polyacetylenes. nih.gov These lipids are not common in all organisms but are found in certain tropical plants, mosses, fungi, and marine organisms. chemistryviews.orggoogle.com The structure of this compound is notable for its conjugated diyne system (two triple bonds at C-9 and C-11), a feature that imparts rigidity and specific chemical reactivity to the molecule. A related diynoic acid, octadecen-13-en-9,11-diynoic acid, has been described in plants from the Santalaceae family. chemistryviews.org

The combination of an oxo group with a polyacetylene chain, along with a terminal double bond, makes this compound a hybrid molecule with potential for unique chemical and biological properties, distinguishing it from more common saturated, unsaturated, and hydroxy fatty acids.

Historical Overview of its Discovery and Initial Characterization

The specific details surrounding the initial discovery and isolation of this compound are not extensively documented in prominent scientific literature. However, the history of its constituent chemical classes—acetylenic and oxo-fatty acids—provides a broader context for its characterization.

The discovery of acetylenic fatty acids dates back to the late 19th century, when French chemist Arnaud A. first identified tariric acid (6-octadecynoic acid) from the seed fat of plants in the Picramnia genus. chemistryviews.org This marked the beginning of research into a new class of natural lipids. Over the following decades, particularly from the 1950s onwards, the work of chemists like F. Bohlmann led to the isolation and characterization of a vast array of polyacetylenic compounds from various plant families, fungi, and other organisms. nih.gov Early biosynthetic studies demonstrated that these compounds are derived from common fatty acid precursors. nih.gov

Similarly, oxo-fatty acids have been identified as products of fatty acid oxidation in various biological systems. For instance, research has identified compounds like 13-oxo-9,11-octadecadienoic acid as products formed from the decomposition of linoleic acid hydroperoxide. The characterization of these molecules has relied on a suite of analytical techniques, including spectroscopy (IR, UV, NMR) and mass spectrometry, to precisely locate the position of the oxo group and any accompanying double or triple bonds. aocs.org A closely related compound, 8-oxo-9,11-octadecadiynoic acid, which lacks the terminal double bond, has been reported in the needles of Cryptomeria fortunei. ebi.ac.uk The characterization of this compound would have followed these established analytical chemistry principles.

Significance of Polyacetylenic and Oxygenated Fatty Acids in Contemporary Chemical Biology

The dual chemical nature of this compound places it within two families of lipids that are of significant interest in modern chemical biology and lipidomics.

Polyacetylenic fatty acids are recognized for their potent and diverse biological activities. In nature, they often serve as defense compounds. For example, soldier beetles produce polyacetylenic fatty acids to repel predators and pathogens. google.com Many plants, particularly those in the Apiaceae (carrot family) and Asteraceae (daisy family), synthesize a wide range of polyacetylenes, such as falcarindiol, which are believed to contribute to the plant's defense against fungi and other pests. This natural bioactivity has spurred research into their therapeutic potential, with studies highlighting their promising anticancer and antibiotic properties. google.com The biosynthesis of these complex molecules from common fatty acids like oleic and linoleic acid is an active area of research, involving specialized desaturase and acetylenase enzymes.

Oxygenated fatty acids , a broad category that includes oxo-fatty acids, are central to cellular signaling. These molecules, collectively known as oxylipins, are formed from polyunsaturated fatty acids through the action of enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYP). The resulting products, which include prostaglandins (B1171923) and leukotrienes, are key mediators of inflammation and immune responses. The study of these signaling pathways is a cornerstone of pharmacology and medicine. Mass spectrometry-based lipidomics has become an indispensable tool for analyzing the complex array of oxylipins in biological samples, helping to unravel their roles in health and disease.

The significance of a molecule like this compound lies in its potential to intersect these biological functions. Its structure suggests it could be a specialized signaling molecule, a defensive compound, or an intermediate in a unique metabolic pathway. Understanding its origin, metabolism, and biological targets is a relevant goal in contemporary lipid research, aiming to map the full spectrum of lipid structure and function.

Mentioned Compounds

Structure

3D Structure

Properties

CAS No. |

64144-74-7 |

|---|---|

Molecular Formula |

C18H24O3 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

8-oxooctadec-17-en-9,11-diynoic acid |

InChI |

InChI=1S/C18H24O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h2H,1,3-6,9-10,12-13,15-16H2,(H,20,21) |

InChI Key |

SSLASXCMMXZERF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC#CC#CC(=O)CCCCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Profiling of 8 Oxooctadec 17 Ene 9,11 Diynoic Acid

Identification and Distribution in Botanical Sources

8-Oxooctadec-17-ene-9,11-diynoic acid, also known as ketoisanic acid, is a rare polyacetylenic fatty acid characterized by a ketone group at the eighth carbon position. wikipedia.org Its discovery and documentation in the scientific literature are linked to a specific niche of botanical sources.

Specific Plant Families and Genera Documented for Production (e.g., Ongokea gore, Ongokea klaineana)

The primary natural source of this compound is the seed oil of trees belonging to the genus Ongokea, a member of the Olacaceae family. wikipedia.orgresearchgate.net Specifically, the species Ongokea gore (Hua) Pierre and Ongokea klaineana, native to equatorial Africa, are documented producers of this unusual fatty acid. wikipedia.org The common name for the oil extracted from these seeds is isano or boleko oil. wikipedia.orgnih.gov

Accumulation within Plant Tissues (e.g., Seed Oil Constituents)

This compound accumulates in the seed oil of Ongokea gore and Ongokea klaineana. wikipedia.org The seeds of Ongokea gore are particularly rich in oil, which can constitute up to 60% of the seed's content. chimienouvelle.be This keto acid is a minor component of the total fatty acid profile of the oil. wikipedia.org

Quantitative Methodologies for Assessment of Natural Abundance

The assessment of this compound in its natural sources involves sophisticated analytical techniques. Studies have reported its concentration in isano oil to be between 1% and 3%. wikipedia.org

Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) nih.gov

Gas-Liquid Chromatography (GLC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is also a standard method for the quantitative analysis of fatty acid profiles in oils. nih.govfatplants.net

These methodologies allow for the separation, identification, and quantification of individual fatty acids, including the specific 8-oxo derivative, within the complex mixture of lipids present in the seed oil. nih.govnih.gov

Co-occurrence with Structurally Related Natural Products (e.g., Isanic Acid, Isanolic Acid)

This compound does not occur in isolation. It is found alongside a suite of other structurally related C18 acetylenic fatty acids in the seed oil of Ongokea gore. wikipedia.orgresearchgate.net The most prominent of these is isanic acid (octadec-17-en-9,11-diynoic acid), which is the major fatty acid component of the oil, accounting for a significant percentage of the total fatty acids. researchgate.netnih.gov

Another closely related compound found in significant amounts is isanolic acid (8-hydroxyoctadec-17-en-9,11-diynoic acid). wikipedia.orgresearchgate.net In fact, this compound is considered the oxygenated (keto) form of isanic acid, while isanolic acid is the hydroxylated analogue. wikipedia.org Research indicates that the oil contains several 8-hydroxy-C18 acetylenic acids, which collectively can make up a substantial portion of the triglyceride acids. researchgate.net

The co-occurrence of these compounds suggests a common biosynthetic pathway within the Ongokea genus.

Biosynthetic Pathways and Enzymology of 8 Oxooctadec 17 Ene 9,11 Diynoic Acid

Proposed De Novo Biosynthesis Routes

The de novo synthesis of polyacetylenes is understood to originate from precursors within the conventional fatty acid pool. The process involves a series of desaturation and modification steps catalyzed by a unique family of enzymes.

The biosynthesis of most C18 polyacetylenes is believed to commence with the common monounsaturated fatty acid, oleic acid (18:1Δ⁹). researchgate.net This hypothesis is supported by studies on various plant families, which indicate that oleic acid is the primary substrate diverted from the main fatty acid pathway into specialized polyacetylene production. researchgate.netmdpi.com

The initial and critical step in this proposed pathway is the conversion of oleic acid to the polyunsaturated linoleic acid (18:2Δ⁹,¹²). This reaction is catalyzed by a Δ12-desaturase, a key enzyme often designated as FAD2 (Fatty Acid Desaturase 2). oup.comnih.gov The introduction of the second double bond at the Δ12 position is the committed step that channels the C18 backbone toward acetylenic modification. From linoleic acid, a series of subsequent enzymatic reactions involving further desaturation and oxidation are required to generate the complex structure of 8-Oxooctadec-17-ene-9,11-diynoic acid.

| Compound Name | Systematic Name | Chemical Formula | Structural Features | Role in Pathway |

|---|---|---|---|---|

| Oleic Acid | (9Z)-Octadec-9-enoic acid | C₁₈H₃₄O₂ | 18-carbon chain, 1 double bond at Δ9 | Primary Precursor |

| Linoleic Acid | (9Z,12Z)-Octadeca-9,12-dienoic acid | C₁₈H₃₂O₂ | 18-carbon chain, 2 double bonds at Δ9, Δ12 | Key Intermediate |

| Crepenynic Acid | (9Z)-Octadec-9-en-12-ynoic acid | C₁₈H₃₀O₂ | 18-carbon chain, 1 double bond at Δ9, 1 triple bond at Δ12 | Acetylenic Intermediate |

| Isanolic Acid | 8-Hydroxyoctadec-17-ene-9,11-diynoic acid | C₁₈H₂₆O₃ | 18-carbon chain, 2 triple bonds at Δ9, Δ11, 1 double bond at Δ17, 1 hydroxyl group at C8 | Hypothesized Penultimate Intermediate |

| This compound | This compound | C₁₈H₂₄O₃ | 18-carbon chain, 2 triple bonds at Δ9, Δ11, 1 double bond at Δ17, 1 oxo group at C8 | Final Product |

Following the formation of linoleic acid, the pathway proceeds through a series of dehydrogenation reactions to form the characteristic diyne (conjugated triple bond) structure. The first of these steps is the conversion of the Δ12 double bond of linoleic acid into a triple bond, a reaction catalyzed by a specialized FAD2-variant enzyme known as a Δ12-acetylenase. mdpi.com This yields crepenynic acid, a key intermediate in many polyacetylene biosynthetic pathways.

To achieve the 9,11-diyne configuration, further enzymatic activity is required. It is proposed that another desaturase or acetylenase acts on an intermediate derived from crepenynic acid to introduce the second triple bond at the Δ9 position, likely by modification of the existing double bond. The formation of the terminal double bond at the Δ17 position (an ω-1 desaturation) and the oxidation at the C-8 position are later-stage modifications. The 8-oxo group is likely formed via the oxidation of an 8-hydroxy intermediate (isanolic acid), a reaction that would be catalyzed by a dehydrogenase. wikipedia.org

Characterization of Key Biosynthetic Enzymes

The biosynthesis of polyacetylenes is dependent on a unique and functionally diverse class of enzymes, primarily belonging to the Fatty Acid Desaturase 2 (FAD2) family. nih.gov These enzymes are typically non-heme, di-iron, membrane-bound proteins that catalyze the introduction of double bonds into fatty acid chains. nih.gov

In the context of polyacetylene synthesis, certain FAD2 orthologs have evolved divergent functionalities beyond simple desaturation. nih.gov These specialized enzymes can possess acetylenase, hydroxylase, or epoxygenase activities. nih.gov For instance, studies in carrot (Daucus carota) and sunflower (Helianthus annuus) have identified FAD2-like enzymes that function as acetylenases, converting linoleate (B1235992) into crepenynic acid. mdpi.comoup.com Some of these enzymes have been shown to be bifunctional. oup.com

While the specific enzymes responsible for the complete synthesis of this compound have not been isolated and characterized, the pathway is hypothesized to involve:

A canonical FAD2 (Δ12-desaturase): To convert oleic acid to linoleic acid. nih.gov

A divergent FAD2 (Δ12-acetylenase): To convert the Δ12 double bond of linoleic acid into a triple bond, forming crepenynic acid. nih.govnih.gov

Additional desaturases/acetylenases: To generate the conjugated 9,11-diyne structure.

A terminal desaturase: To introduce the double bond at the Δ17 position.

A hydroxylase: To add a hydroxyl group at the C-8 position, forming the isanolic acid precursor.

A dehydrogenase: To oxidize the C-8 hydroxyl group to the final 8-oxo ketone functionality.

| Enzyme Type | Abbreviation/Family | Proposed Function in Pathway | Substrate → Product |

|---|---|---|---|

| Oleate Desaturase | FAD2 | Introduces Δ12 double bond | Oleic Acid → Linoleic Acid |

| Fatty Acid Acetylenase | Divergent FAD2 | Converts Δ12 double bond to a triple bond | Linoleic Acid → Crepenynic Acid |

| Desaturase/Acetylenase | Divergent FAD2 | Formation of the conjugated Δ9,11 diyne system | Crepenynic Acid derivative → Diyne intermediate |

| Terminal Desaturase | Unknown | Introduces terminal Δ17 double bond | Saturated C18 end → 17-ene |

| Fatty Acid Hydroxylase | Unknown | Introduces hydroxyl group at C-8 | Diyne intermediate → Isanolic Acid |

| Alcohol Dehydrogenase | Unknown | Oxidizes C-8 hydroxyl to a ketone | Isanolic Acid → this compound |

Comparative Biosynthesis with Other Acetylenic Fatty Acids (e.g., Ximenynic Acid)

The biosynthetic pathways of different polyacetylenic fatty acids, while originating from the same precursors, diverge due to the action of enzymes with different specificities. A comparison between the proposed pathway for this compound and the more characterized pathway for ximenynic acid ((11E)-octadec-11-en-9-ynoic acid) highlights this enzymatic divergence.

Both pathways are believed to start with oleic acid. researchgate.netresearchgate.net However, the enzymatic steps that follow the initial desaturation to linoleic acid differ significantly. For ximenynic acid, the biosynthesis involves the formation of a triple bond at Δ9 and a trans double bond at Δ11. researchgate.net This requires a different set of desaturase and/or isomerase enzymes compared to those needed for the 9,11-diyne structure of the target compound.

The biosynthesis of this compound is considerably more complex, requiring additional enzymatic steps for the formation of a second triple bond, a terminal double bond, and the C-8 oxidation. This comparison underscores how the evolution of divergent FAD2 enzymes and other modifying enzymes within different plant lineages has led to a vast diversity of acetylenic fatty acid structures from a limited set of common precursors.

| Feature | This compound | Ximenynic Acid |

|---|---|---|

| Common Precursor | Oleic Acid | Oleic Acid |

| C18 Backbone | Yes | Yes |

| Unsaturation Pattern | Δ9(a), Δ11(a), Δ17(e) | Δ9(a), Δ11(e, trans) |

| Number of Triple Bonds | 2 | 1 |

| Number of Double Bonds | 1 | 1 |

| Oxidative Modification | Oxo group at C-8 | None |

| Key Enzymatic Steps | Δ12-desaturation, multiple acetylenations, terminal desaturation, C-8 hydroxylation, C-8 oxidation | Δ12-desaturation, acetylenation, desaturation/isomerization |

Table of Mentioned Compounds

| Common Name | Systematic Name |

| This compound | This compound |

| Oleic Acid | (9Z)-Octadec-9-enoic acid |

| Ximenynic Acid | (11E)-Octadec-11-en-9-ynoic acid |

| Linoleic Acid | (9Z,12Z)-Octadeca-9,12-dienoic acid |

| Crepenynic Acid | (9Z)-Octadec-9-en-12-ynoic acid |

| Isanolic Acid | 8-Hydroxyoctadec-17-ene-9,11-diynoic acid |

Advanced Synthetic Methodologies for 8 Oxooctadec 17 Ene 9,11 Diynoic Acid and Analogues

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform challenging chemical transformations, often under mild conditions. In the context of oxo-fatty acids, enzyme cascades have proven particularly effective. For instance, the synthesis of polymer precursor 12-oxo-9(Z)-dodecenoic acid has been achieved through a one-pot enzyme cascade. nih.govresearchgate.net This process utilizes a sequence of enzymes, including lipase, lipoxygenase (LOX), and hydroperoxide lyase (HPL), starting from readily available plant oils like safflower oil. nih.govresearchgate.net

The key steps in such a cascade typically involve:

Lipase-catalyzed hydrolysis of triglycerides (from the oil) to release free fatty acids, such as linoleic acid.

Lipoxygenase-catalyzed oxidation of the fatty acid to a specific hydroperoxide.

Hydroperoxide lyase-catalyzed cleavage of the hydroperoxide to yield the target oxo-acid and a volatile aldehyde. researchgate.net

A notable example is the use of recombinant papaya hydroperoxide lyase, which efficiently converted 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) into 12-oxo-9(Z)-dodecenoic acid with a yield of 90% in just 10 seconds under optimized conditions. nih.gov The development of these multi-enzyme systems showcases a significant advantage over sequential chemical reactions by potentially shifting reaction equilibria and avoiding the need for intermediate purification steps. nih.gov

Total Chemical Synthesis Approaches

Total chemical synthesis provides a versatile platform for producing not only the natural product but also a wide array of analogues for further study. Approaches can be broadly categorized by their starting materials and strategic bond disconnections.

Bio-derived materials offer a renewable and often structurally advantageous starting point for synthesis. Castor oil is a prime example, being rich in ricinoleic acid (12-hydroxyoleic acid). This precursor can be chemically transformed into various conjugated fatty acids. For example, alkali-catalyzed dehydration of castor oil has been optimized to produce conjugated linoleic acid (CLA) isomers, such as cis-9,trans-11-octadecadienoic acid. researchgate.net While not a diynoic acid, this transformation demonstrates the utility of castor oil in generating conjugated systems. Other studies have successfully derived octadeca-9 : 11-dienoic acid and octadec-11-en-9-ynoic acid (ximenynic acid) from castor oil, highlighting its potential as a precursor for more complex polyacetylenes. rsc.org

De novo synthesis involves constructing the target molecule from simple, commercially available building blocks. This approach offers maximum flexibility in molecular design. A common strategy in polyacetylene synthesis involves the coupling of smaller fragments. For instance, the synthesis of novel acetylene (B1199291) monomers has been achieved through the reaction of a carboxylic acid with propargyl bromide in the presence of a phase transfer catalyst. mdpi.com This method can be adapted to build the carbon skeleton of complex fatty acids. The general principle involves coupling terminal alkynes with alkyl or vinyl halides, often mediated by transition metal catalysts, to construct the characteristic en-diyne or diyne functionalities.

Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups is a central challenge in the synthesis of unsaturated fatty acids. Modern synthetic protocols have been developed to address this. For the synthesis of nitro-fatty acids, a highly selective protocol was established that combines a Henry reaction (nitro-aldol reaction) with a base-promoted β-elimination. nih.gov This strategy allows for precise control over the location and geometry of the resulting nitro-olefin. The choice of activating agent and base in the elimination step is crucial for controlling the E/Z ratio of the double bond. nih.gov Such methodologies, focused on achieving high stereochemical purity, are directly applicable to the synthesis of complex polyacetylenes where the geometry of double bonds significantly influences biological activity.

Synthetic Routes to Structurally Related Oxo- and Diynoic Acids (e.g., 12-Oxo-octadec-9-ynoic Acid)

The synthesis of structurally related compounds is crucial for understanding structure-activity relationships. (E)-9-Oxooctadec-10-en-12-ynoic acid, an analogue of the target compound, has been isolated from natural sources and also serves as a scaffold for the synthesis of various derivatives. acs.orgnih.gov Its synthesis allows for site-specific modifications, such as converting the carboxylic acid to a series of amides, to explore how structural changes affect biological function. acs.org

As mentioned previously, chemoenzymatic cascades have been effectively used to produce 12-oxo-9(Z)-dodecenoic acid. nih.govresearchgate.net These routes highlight the power of biocatalysis in accessing valuable oxo-fatty acids that can serve as building blocks for more complex structures or as polymer precursors. nih.gov The instability of the product, however, requires careful control of reaction conditions to prevent non-enzymatic isomerization to more stable forms. nih.govresearchgate.net

| Compound | Synthetic Approach | Key Precursors/Reagents | Reference |

| (E)-9-Oxooctadec-10-en-12-ynoic acid | Isolation and derivatization | Ixora coccinea plant material, DIPEA, HATU | acs.org |

| 12-oxo-9(Z)-dodecenoic acid | One-pot enzyme cascade | Safflower oil, Lipase, Lipoxygenase (LOX-1), Hydroperoxide Lyase (HPL) | nih.gov |

| cis-9,trans-11-Octadecadienoic acid | Alkali-catalyzed dehydration | Castor oil, KOH | researchgate.net |

| Octadec-11-en-9-ynoic acid | Chemical transformation | Castor oil | rsc.org |

Challenges and Innovations in Polyacetylene Synthesis

The synthesis of polyacetylenes, both as discrete molecules and as polymers, is fraught with challenges that have spurred significant innovation.

Key Challenges:

Instability: Polyacetylenes are often chemically unstable and sensitive to air, heat, and light, which can lead to rapid degradation.

Processability: The final products are frequently insoluble and infusible, making them difficult to purify and characterize. cambridge.org

Control of Polymerization: Achieving control over molecular weight, polydispersity, and stereoregularity can be difficult, particularly with highly reactive monomers. mdpi.com

Monomer Purity: Polymerization reactions require monomers of very high purity (>99.9%) and are often sensitive to moisture and oxygen, necessitating inert and dry reaction environments.

Innovations in Synthesis:

Advanced Catalysts: While early syntheses used Ziegler-Natta catalysts, which offered poor control, modern methods employ late transition metal complexes (e.g., Rh, Pd, Ru) that provide more efficient and controlled polymerization. mdpi.com

Precursor Routes: To overcome insolubility, precursor polymers like those used in the Durham route are synthesized and processed, followed by a final thermal conversion to the conjugated polyacetylene.

Structural Modification: The incorporation of side-chain functionalities, such as thiophene (B33073) groups, can improve thermal stability and introduce new electroactive properties. mdpi.com

Sustainable Approaches: Research is increasingly focused on developing synthesis methods that avoid toxic chemicals and byproducts, with a growing interest in bio-based and biodegradable polyacetylene derivatives to reduce environmental impact.

These ongoing advancements continue to expand the accessibility and applicability of this unique class of molecules.

Structural Elucidation and Advanced Analytical Techniques in 8 Oxooctadec 17 Ene 9,11 Diynoic Acid Research

Comprehensive Spectroscopic Characterization

Spectroscopic methods are indispensable for piecing together the molecular architecture of a compound. Each technique offers unique insights into different aspects of the molecule's structure, from the carbon-hydrogen framework to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules.

¹H-NMR (Proton NMR): This technique would provide information about the chemical environment of all the hydrogen atoms in the molecule. Key expected signals would include those for the terminal vinyl group (protons on C-17 and C-18), the methylene (B1212753) groups of the aliphatic chain, the protons adjacent to the carbonyl group at C-8, and the carboxylic acid proton. The coupling patterns and chemical shifts of these signals would be crucial in confirming the connectivity of the carbon chain.

¹³C-NMR (Carbon-13 NMR): A ¹³C-NMR spectrum would show distinct signals for each of the 18 carbon atoms in the molecule. The characteristic chemical shifts would confirm the presence of the carboxylic acid carbon (C-1), the ketone carbonyl carbon (C-8), the four sp-hybridized carbons of the diyne moiety (C-9, C-10, C-11, C-12), the two sp²-hybridized carbons of the vinyl group (C-17, C-18), and the remaining sp³-hybridized carbons of the aliphatic chain.

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively link the proton and carbon signals, establishing the complete bonding network and confirming the location of the oxo group, the diyne system, and the terminal double bond.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for 8-Oxooctadec-17-ene-9,11-diynoic acid

| Carbon Atom | Predicted Chemical Shift (ppm) | Functional Group |

| C-1 | ~175-180 | Carboxylic Acid |

| C-8 | ~195-205 | Ketone |

| C-9, C-10, C-11, C-12 | ~65-90 | Alkyne |

| C-17 | ~138-142 | Alkene |

| C-18 | ~114-118 | Alkene |

| Other Aliphatic Carbons | ~20-40 | Alkane |

Mass Spectrometry (MS and GC/MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound, as well as gaining structural information from its fragmentation patterns.

Molecular Formula: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which for C₁₈H₂₄O₃ is 288.1725. This precise mass measurement would confirm the elemental composition of the molecule.

Fragmentation Analysis: The mass spectrum would be expected to show characteristic fragmentation patterns. Alpha-cleavage adjacent to the carbonyl group at C-8 would be a prominent fragmentation pathway. Other expected fragments would arise from cleavages along the aliphatic chain and rearrangements involving the unsaturation. When coupled with Gas Chromatography (GC/MS), this technique allows for the analysis of volatile derivatives of the acid (e.g., methyl ester), providing both separation and structural information.

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group and Chromophore Identification

IR and UV spectroscopy provide valuable information about the functional groups and conjugated systems present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. A sharp, strong peak around 1710 cm⁻¹ would be indicative of the C=O stretch of the carboxylic acid, and another strong peak around 1700-1725 cm⁻¹ would correspond to the ketone C=O stretch. The C≡C stretching of the disubstituted alkyne would appear as a weak to medium band in the 2100-2260 cm⁻¹ region. The C=C stretching of the terminal alkene would be observed around 1640 cm⁻¹.

Ultraviolet (UV) Spectroscopy: The conjugated diyne system in the molecule constitutes a chromophore that would absorb ultraviolet light. The UV spectrum would be expected to show absorption maxima characteristic of such a conjugated system, providing evidence for its presence.

High-Resolution Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and purification of fatty acids.

Reversed-Phase HPLC: This is the most common mode of HPLC used for fatty acid separation. A nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of acetonitrile, methanol, and water, often with a pH modifier like formic acid or acetic acid) would be employed. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases, with more nonpolar compounds having longer retention times. This technique would be highly effective in isolating this compound from other fatty acids with different chain lengths or degrees of unsaturation.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since free fatty acids have low volatility and can exhibit poor peak shape, they are typically converted to more volatile esters (e.g., methyl esters) prior to GC analysis. This derivatization process is a standard procedure in fatty acid analysis and allows for efficient separation and quantification. The resulting fatty acid methyl ester (FAME) of this compound could then be analyzed by GC, often coupled with a mass spectrometer (GC/MS) for definitive identification.

Advanced Extraction Techniques (e.g., C18 Solid Phase Extraction)

Solid Phase Extraction (SPE) is a cornerstone technique for the purification and concentration of analytes from complex mixtures. For polyacetylenic fatty acids like this compound, reversed-phase SPE utilizing a C18-bonded silica (B1680970) stationary phase is particularly effective. This method separates compounds based on their hydrophobicity.

The general principle involves loading a crude extract, often from a plant source like those in the Apiaceae family, onto a C18 cartridge. nih.gov The nonpolar C18 chains on the stationary phase retain hydrophobic compounds, including this compound, while more polar impurities are washed away with a polar solvent, typically an aqueous solution. The target compound is then eluted with a less polar solvent or a solvent mixture of intermediate polarity.

Detailed research findings have demonstrated the efficacy of C18 SPE in the fractionation of polyacetylenes from carrot (Daucus carota) extracts. nih.gov While specific data for this compound is not extensively published, the behavior of similar C17 and C18 polyacetylenes provides a strong model for its purification. The selection of elution solvents is critical and is often optimized through a gradient elution strategy, starting with a high-polarity solvent and gradually increasing the proportion of a nonpolar solvent. This allows for the separation of polyacetylenes with varying degrees of polarity.

Table 1: Illustrative C18 Solid Phase Extraction Protocol for Polyacetylenic Fatty Acids

| Step | Solvent/Solution | Purpose |

| Conditioning | 100% Methanol | To solvate the C18 chains and activate the stationary phase. |

| Equilibration | Water/Methanol (e.g., 90:10 v/v) | To prepare the column for the aqueous sample matrix. |

| Sample Loading | Crude extract dissolved in equilibration solvent | Adsorption of the analyte and other hydrophobic compounds onto the C18 sorbent. |

| Washing | Water/Methanol (e.g., 80:20 v/v) | Elution of highly polar impurities. |

| Elution 1 | Water/Methanol (e.g., 50:50 v/v) | Elution of moderately polar compounds. |

| Elution 2 | 100% Methanol or Acetonitrile | Elution of the target compound, this compound, and other nonpolar compounds. |

This table represents a generalized protocol. Specific solvent ratios and volumes would be optimized based on the specific extract and target compound.

Biological Interactions and Mechanistic Studies of 8 Oxooctadec 17 Ene 9,11 Diynoic Acid and Its Analogues

Enzymatic Conversion and Inactivation Pathways

Polyacetylenic fatty acids, which are analogues of naturally occurring polyunsaturated fatty acids, can act as suicide-type inhibitors of enzymes like lipoxygenases. Their metabolism by these enzymes is a critical first step in their mechanism of action.

Polyacetylenic fatty acids, particularly those with triple bonds analogous to the double bonds in substrates like linoleic or arachidonic acid, are recognized by lipoxygenases. These enzymes, which typically introduce oxygen into polyunsaturated fatty acids, can also process acetylenic analogues. The interaction is often characterized by time-dependent and irreversible inactivation of the enzyme.

For instance, the inactivation of soybean lipoxygenase by acetylenic fatty acids has been shown to be an irreversible process that requires oxygen. This suggests that the inhibitor must first be converted by the enzyme in a reaction that mimics the normal catalytic cycle. The protective effect of the natural substrate, linoleic acid, against inactivation further supports the hypothesis that the acetylenic fatty acid binds to the enzyme's active site.

Studies on octadeca-9,12-diynoic acid (ODYA), a triple bond analogue of linoleic acid, have shown that it irreversibly inactivates soybean lipoxygenase-1. nih.gov This inactivation is dependent on the presence of both the enzyme in its ferric state (Fe(III)-lipoxygenase) and oxygen. nih.gov During this process, the enzyme converts the inhibitor into other products before becoming completely inactivated. nih.gov

The enzymatic processing of fatty acid analogues by lipoxygenase is believed to proceed via radical intermediates. The catalytic cycle of lipoxygenase involves the abstraction of a hydrogen atom from a methylene (B1212753) group between double bonds. In the case of acetylenic fatty acids, a similar mechanism is proposed.

Research involving 12-iodo-cis-9-octadecenoic acid and soybean lipoxygenase has highlighted the critical importance of breaking the C(11)-H bond. This step is thought to be initiated by the homolytic cleavage of the bond, leading to the formation of a radical intermediate. This pathway can lead to the reduction of the enzyme's iron center from Fe(III) to Fe(II) and subsequent enzyme inactivation.

In the specific case of the suicide inhibitor octadeca-9,12-diynoic acid (ODYA), its interaction with Fe(III)-lipoxygenase leads to the formation of a novel product, 11-oxooctadeca-9,12-diynoic acid (11-oxo-ODYA). nih.gov The formation of this keto-acid implies the existence of a highly reactive intermediate centered around the C11 position, which is crucial for the subsequent inactivation events. It is estimated that each lipoxygenase molecule produces 8-10 molecules of 11-oxo-ODYA before it is fully inactivated. nih.gov

The irreversible inactivation of lipoxygenases by polyacetylenic fatty acids is a multi-step process that goes beyond simple competitive inhibition. The initial enzymatic conversion of the inhibitor is a prerequisite for inactivation. nih.gov

Evidence suggests that the inactivation mechanism does not involve the formation of a covalent bond between the inhibitor and the enzyme's active site. nih.gov Instead, one proposed mechanism involves the oxidation of a susceptible methionine residue within the active site to methionine sulfoxide. nih.gov This modification would permanently damage the enzyme's catalytic capability.

However, studies with octadeca-9,12-diynoic acid (ODYA) have revealed a more complex scenario. While the enzyme is inactivated, the product 11-oxo-ODYA is released. In a secondary reaction, several molecules of this product can then covalently attach to the lipoxygenase molecule, likely on solvent-exposed amino groups outside the active site. nih.gov This covalent attachment, however, is not considered the primary cause of the inactivation, as the enzyme remains active when treated with purified 11-oxo-ODYA. nih.gov This indicates that the crucial inactivating event occurs during the initial enzymatic turnovers before the product is released. nih.gov

Table 1: Interaction of Acetylenic Fatty Acid Analogues with Lipoxygenase

| Compound/Analogue | Enzyme Interaction | Key Product/Intermediate | Mechanism of Inactivation |

|---|---|---|---|

| 5,8,11,14-Eicosatetraynoic acid | Time-dependent, irreversible inactivation of soybean lipoxygenase. nih.gov | Not specified, but conversion is oxygen-dependent. nih.gov | Proposed to involve oxidation of a methionine residue in the active site. nih.gov |

| Octadeca-9,12-diynoic acid (ODYA) | Suicide-type inhibitor of Fe(III)-lipoxygenase. nih.gov | 11-oxooctadeca-9,12-diynoic acid (11-oxo-ODYA). nih.gov | Occurs during the initial enzymatic turnovers; not caused by the subsequent covalent attachment of the 11-oxo product. nih.gov |

| 12-Iodo-cis-9-octadecenoic acid | Causes irreversible inactivation and reduction of Fe(III) to Fe(II). | Radical intermediate formed by homolytic cleavage of the C(11)-H bond. | Inactivation pathway is initiated by the formation of the C11-centered radical. |

In Vitro and Ex Vivo Studies of Biological Effects

Polyacetylenes derived from plants are recognized for a range of biological activities, including potent toxicity towards insects. This has led to investigations into their potential as natural insecticides.

A significant number of plant-derived polyacetylenes exhibit insecticidal and larvicidal properties. researchgate.netresearchgate.net Compounds such as falcarinol (B191228) and falcarindiol, which are structurally related to fatty acids, have demonstrated notable larvicidal activity against mosquito species like Culex pipiens. researchgate.net Similarly, other polyacetylenes isolated from plants in the Asteraceae family are known to be toxic to mosquito larvae. semanticscholar.org

The precise molecular mechanisms underlying the larvicidal action of polyacetylenic fatty acids are not fully elucidated. However, the toxicity of other fatty acids to insect larvae has been linked to neurological disruption. For example, the larvicidal activity of compounds like oleic acid and linoleic acid has been attributed to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. nih.govresearchgate.net Another potential target is the octopaminergic system, which is also integral to neurotransmission in insects. nih.govresearchgate.net It is plausible that polyacetylenic fatty acids exert their toxicity through similar neurotoxic pathways, although specific studies on compounds like exocarpic acid are needed to confirm this.

Table 2: Examples of Larvicidal Activity of Plant-Derived Lipids

| Compound Class | Example Compound(s) | Target Organism | Potential Mechanism of Action |

|---|---|---|---|

| Polyacetylenes | Falcarinol, Falcarindiol | Culex pipiens (Mosquito larvae) researchgate.net | Not fully elucidated; likely involves neurotoxicity. |

| Unsaturated Fatty Acids | Oleic acid, Linoleic acid | Aedes aegypti, Culex pipiens pallens nih.govresearchgate.net | Inhibition of acetylcholinesterase (AChE); interference with the octopaminergic system. nih.govresearchgate.net |

Metabolic Fate and Biotransformation in Model Organisms

While there is limited specific information on the metabolism of 8-oxooctadec-17-ene-9,11-diynoic acid, the general principles of lipid metabolism in model organisms like insects provide a framework for its likely biotransformation.

In insects, the fat body is the central organ for lipid metabolism, analogous to the vertebrate liver and adipose tissue. nih.govresearchgate.net Dietary lipids are first hydrolyzed in the midgut, absorbed by midgut cells, and then re-esterified, primarily into diacylglycerol. nih.govnovapublishers.com This diacylglycerol is then loaded onto a lipoprotein called lipophorin, which acts as a reusable shuttle, transporting the lipids via the hemolymph to the fat body and other tissues for storage or energy utilization. nih.govresearchgate.net

Within the fat body, fatty acids can be stored as triglycerides in lipid droplets or undergo catabolism for energy. researchgate.net The primary catabolic pathway for fatty acids is beta-oxidation, which occurs in the mitochondria and systematically shortens the fatty acid chain to produce acetyl-CoA. creative-proteomics.com This acetyl-CoA then enters the citric acid cycle to generate ATP.

The metabolic fate of polyacetylenic fatty acids within this system is not well-defined. The presence of triple bonds may present a challenge to the standard enzymes of the beta-oxidation pathway. These unusual structures might be targeted by detoxification enzymes, such as cytochrome P450s, for modification before they can be further metabolized or excreted. Further research is required to determine the specific biotransformation pathways for polyacetylenic compounds in insects or other model organisms.

Emerging Research Avenues and Future Directions for 8 Oxooctadec 17 Ene 9,11 Diynoic Acid

Unexplored Biosynthetic Pathways and Genetic Engineering for Production Optimization

The natural production of 8-Oxooctadec-17-ene-9,11-diynoic acid, like many other polyacetylenic lipids, is thought to originate from common fatty acid precursors. nih.gov The biosynthesis of acetylenic bonds in natural products is largely attributed to the action of specialized desaturase enzymes, which introduce unsaturation into acyl chains. nih.gov While the precise pathway for this specific oxo-fatty acid remains unelucidated, it likely involves a series of enzymatic modifications to a C18 fatty acid backbone, such as oleic or linoleic acid.

The prevailing model for polyacetylene formation is the oxidative dehydrogenation or desaturation mechanism. nih.gov This process typically occurs on fatty acids conjugated to phospholipids, such as phosphatidylcholine, at the endoplasmic reticulum. nih.gov It is hypothesized that a sequence of desaturation reactions, potentially followed by an oxidation step to introduce the C-8 ketone, leads to the final structure.

Future research will focus on identifying the specific enzymes—desaturases, hydroxylases, and oxidoreductases—involved in this pathway. Once identified, the corresponding genes can be targeted for genetic engineering to optimize production. Strategies could include:

Heterologous Expression: Transferring the identified biosynthetic genes into a high-yielding microbial host, such as Saccharomyces cerevisiae or Escherichia coli, to create a cell factory for scalable production.

Metabolic Engineering: Overexpressing key enzymes in the native producing organism or the heterologous host to drive metabolic flux towards the desired product and enhance yields.

Pathway Elucidation: Utilizing labeled precursors and metabolic profiling to definitively map the biosynthetic steps, which can reveal potential bottlenecks and further targets for optimization.

| Enzyme Class | General Function in Lipid Metabolism | Hypothesized Role in Synthesizing this compound |

|---|---|---|

| Fatty Acid Desaturase (FAD) | Introduces double bonds into fatty acyl chains. nih.gov | Catalyzes the formation of double and subsequently triple bonds from a saturated C18 precursor. |

| Hydroxylase | Introduces a hydroxyl (-OH) group onto a substrate. | Could hydroxylate the C-8 position as a precursor step to oxidation. |

| Oxidoreductase/Dehydrogenase | Catalyzes the oxidation of a hydroxyl group to a ketone. | Converts an 8-hydroxy intermediate into the final 8-oxo structure. |

Development of Novel and Sustainable Synthetic Methodologies

Chemical synthesis provides a crucial alternative to biological production, offering precise control over molecular structure and enabling the creation of analogues for structure-activity relationship studies. However, the synthesis of polyunsaturated and polyacetylenic fatty acids can be complex and lengthy. u-tokyo.ac.jp Emerging research focuses on developing more efficient, sustainable, and versatile synthetic strategies.

Novel approaches applicable to the synthesis of this compound include:

Solid-Phase Synthesis: Traditionally used for peptides and nucleic acids, this method is being adapted for polyunsaturated fatty acids (PUFAs). u-tokyo.ac.jp It offers the potential for rapid and precise, automated synthesis, which could be invaluable for creating a library of analogues. u-tokyo.ac.jp

Thiol-Ene "Click" Chemistry: This highly efficient and regioselective reaction could be used to introduce functionalities to the terminal double bond of the molecule, providing a pathway to new derivatives or for polymerization into novel biomaterials. researchgate.net

Bio-catalysis and Chemo-enzymatic Synthesis: Utilizing enzymes like lipases for specific steps can improve stereoselectivity and reduce the need for harsh reagents, aligning with green chemistry principles.

Convergent Synthesis from PUFA Precursors: A sustainable approach involves using readily available natural PUFAs as starting materials. researchgate.net This strategy conserves the existing stereochemistry of double bonds and reduces the number of synthetic steps required to build the carbon backbone. researchgate.net

| Methodology | Principle | Potential Advantage for Synthesizing Target Compound |

|---|---|---|

| Solid-Phase Synthesis | Stepwise construction of the molecule on a solid support. u-tokyo.ac.jp | Facilitates purification and allows for rapid, automated synthesis of derivatives. u-tokyo.ac.jp |

| Thiol-Ene Addition | Radical-mediated addition of a thiol across a double bond. researchgate.net | Efficient functionalization of the terminal alkene for creating novel polymers or conjugates. researchgate.net |

| Synthesis from PUFA Precursors | Chemical modification of existing natural fatty acids. researchgate.net | Sustainable approach that preserves existing stereochemistry and reduces step count. researchgate.net |

In-depth Mechanistic Investigations of Biological Roles in Ecological and Physiological Contexts

Polyacetylenic lipids are a class of natural products known for a wide spectrum of potent biological activities, including antitumor, antibacterial, antimicrobial, and anti-inflammatory properties. researchgate.net The structural motifs within this compound—particularly the conjugated diyne system—are often associated with this high reactivity and bioactivity.

While the specific roles of this compound are not well-defined, future research will aim to uncover its function through in-depth mechanistic studies. Key research questions include:

Enzyme Inhibition: Does the compound act as an inhibitor of key enzymes involved in inflammatory or proliferative pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX)?

Membrane Interaction: How does its structure influence its interaction with and perturbation of cellular membranes?

Receptor Binding: Does it act as a ligand for specific cellular receptors, such as nuclear receptors involved in lipid metabolism (e.g., PPARs)? nih.gov

Ecological Significance: In its native organism, does it serve as a defense compound against pathogens or predators, or does it play a role in signaling?

Investigative techniques will involve cell-based assays to screen for cytotoxicity against cancer cell lines and antimicrobial activity against various pathogens. Further mechanistic understanding will be gained using target identification methods to find its molecular binding partners within the cell.

Applications in Chemical Biology and Bioorganic Chemistry for Probe Development

The unique chemical structure of this compound makes it an excellent candidate for development into a chemical probe. The acetylenic groups are particularly valuable, as they can participate in highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). neojournals.com

Future directions in this area involve synthesizing modified versions of the molecule to serve as tools for studying biological processes. neojournals.com This can be achieved by:

Attaching a Reporter Tag: The carboxylic acid handle can be readily modified to attach a reporter group, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification.

Developing Activity-Based Probes: If the compound is found to inhibit a specific enzyme, a probe could be designed to bind covalently to the active site, allowing for identification and characterization of the target protein.

Metabolic Labeling: A probe version of the fatty acid could be fed to cells, where it would be incorporated into complex lipids. The alkyne group then serves as a handle to visualize or isolate the lipids it becomes a part of, helping to trace its metabolic fate.

These chemical probes would be instrumental in answering the mechanistic questions posed in the previous section, allowing for direct visualization of the compound's localization, tracking of its metabolic integration, and identification of its protein interaction partners. neojournals.com

Integration of Multi-Omics Data for Comprehensive Understanding of Lipid Networks

To fully understand the physiological role of this compound, it must be studied within the context of the entire cellular system. Multi-omics approaches, which combine data from different molecular levels, provide a powerful strategy for achieving this holistic view. frontiersin.org

A future research framework would involve treating a biological system (e.g., a cell culture or model organism) with the compound and then performing a suite of omics analyses:

Lipidomics: To quantify the changes in the levels of the compound itself and to see how it alters the broader lipid profile of the cell. frontiersin.org

Transcriptomics (RNA-seq): To identify which genes are up- or down-regulated in response to the compound, revealing the cellular pathways that are activated or repressed. nih.govmdpi.com

Proteomics: To measure changes in protein levels, identifying the downstream effects of altered gene expression.

Metabolomics: To assess broader changes in cellular metabolism beyond lipids.

By integrating these datasets, researchers can build comprehensive network models that map the interactions of this compound with genes, proteins, and other metabolites. mdpi.comnih.gov This systems biology approach can uncover novel functions and mechanisms of action that would be missed by more targeted investigations, providing a complete picture of its role in the complex web of lipid networks. frontiersin.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are employed to characterize 8-Oxooctadec-17-ene-9,11-diynoic acid and validate its structure?

- Methodological Answer : Characterization typically involves infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl at ~1696 cm⁻¹ for oxo groups) and mass spectrometry (MS) for molecular weight confirmation. For example, ESI-TOF-MS can resolve molecular ions (e.g., m/z 275.2008 [M+H]⁺ for related diynoic acids) to validate structural analogs . Nuclear magnetic resonance (NMR) may further elucidate double/triple bond positions and stereochemistry.

Q. Which plant families or species are known to produce structurally related acetylenic fatty acids?

- Methodological Answer : The Olacaceae (e.g., Onguekoa gore), Santalaceae (e.g., Santalum acuminatum), and Annonaceae (e.g., Mitrephora celebica) families are key sources. For instance, Mitrephora celebica bark yields 13(E),17-octadecadiene-9,11-diynoic acid, a structural analog with antimicrobial properties . Researchers should prioritize solvent extraction (e.g., dichloromethane-methanol mixtures) followed by chromatographic purification for isolation .

Q. What are the known bioactivities of structurally similar ene-diyne fatty acids?

- Methodological Answer : Analogs like 13,14-dihydrooropheic acid exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 25 µg/mL) and Mycobacterium smegmatis. Bioassay-guided fractionation is critical for identifying active fractions, with MIC determination via broth microdilution assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial mechanisms of this compound?

- Methodological Answer :

- Step 1 : Perform time-kill assays to assess bactericidal vs. bacteriostatic effects.

- Step 2 : Use fluorescent probes (e.g., propidium iodide) to evaluate membrane disruption.

- Step 3 : Conduct synergy studies with standard antibiotics (e.g., vancomycin) to identify combinatorial effects.

- Control : Include reference strains (e.g., S. aureus ATCC 29213) and solvent controls .

Q. How should discrepancies in reported bioactivity data for acetylenic fatty acids be resolved?

- Methodological Answer :

- Factor 1 : Compare sample purity (e.g., HPLC ≥95%) and storage conditions, as oxidation can degrade diyne moieties.

- Factor 2 : Standardize assay protocols (e.g., CLSI guidelines for MIC testing) to minimize variability.

- Factor 3 : Validate findings across multiple strains and replicate experiments. Contradictions may arise from differences in bacterial efflux pump expression or compound stability .

Q. What synthetic or biosynthetic routes are proposed for this compound?

- Methodological Answer :

- Biosynthesis : Likely derived from polyacetylene pathways in plants, involving sequential desaturation and oxidation of oleic acid precursors. Enzymes like acetylenases and cytochrome P450 oxidases may catalyze triple bond formation and keto-group introduction .

- Chemical Synthesis : Retrosynthetic strategies could involve Sonogashira coupling to install diyne motifs, followed by oxidation (e.g., PCC) to introduce the oxo group. Purification via silica gel chromatography is essential .

Q. What computational tools are available to predict the physicochemical properties of this compound?

- Methodological Answer :

- Tool 1 : ACD/Labs Percepta Platform for logP, solubility, and pKa prediction using QSAR models .

- Tool 2 : Density functional theory (DFT) to simulate IR/NMR spectra and compare with empirical data .

- Database : PubChem for accessing experimental spectral data of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.